
8-Bromo-6-fluoroquinoline
概要
説明
8-Bromo-6-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has an average mass of 226.045 Da and a monoisotopic mass of 224.958939 Da .
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-fluoroquinoline consists of a quinoline backbone with bromine and fluorine substituents at the 8 and 6 positions, respectively . The molecule has one hydrogen bond acceptor and no hydrogen bond donors . It has no freely rotating bonds .Physical And Chemical Properties Analysis
8-Bromo-6-fluoroquinoline has a density of 1.6±0.1 g/cm3, a boiling point of 294.9±20.0 °C at 760 mmHg, and a flash point of 132.2±21.8 °C . Its molar refractivity is 49.9±0.3 cm3 . The compound has a polar surface area of 13 Å2 and a molar volume of 137.2±3.0 cm3 .科学的研究の応用
Pharmacology: Antimicrobial Agents
8-Bromo-6-fluoroquinoline serves as a precursor in the synthesis of various quinolone-based antimicrobial agents. These compounds are crucial in developing new antibiotics to combat resistant bacterial strains. The fluoroquinolone class, which includes drugs like ciprofloxacin, leverages the core structure of quinoline to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Chemical Synthesis: Building Blocks
This compound is a versatile building block in organic synthesis. It’s used to construct complex molecules, including natural products and potential pharmaceuticals. Its reactivity allows for various substitutions, making it a valuable compound for constructing diverse molecular architectures .
Analytical Chemistry: Chromatographic Standards
8-Bromo-6-fluoroquinoline can be used as a standard in chromatographic analysis due to its well-defined physical and chemical properties. It helps in calibrating instruments and ensuring the accuracy of analytical methods like HPLC and GC-MS .
Life Sciences: Biochemical Research
In life sciences, this compound is utilized in biochemical research to study cell signaling pathways and enzyme inhibition. Its incorporation into larger biomolecules can help in tracing and understanding biological processes at the molecular level .
Industrial Applications: Agrochemicals
The industrial applications of 8-Bromo-6-fluoroquinoline include the synthesis of agrochemicals. Its derivatives are explored for their potential use as herbicides and pesticides, offering a new approach to crop protection and management .
Safety and Hazards
The safety data sheet for 6-Bromo-8-fluoroquinoline indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
8-bromo-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOINWPRJXLNEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611834 | |
| Record name | 8-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22960-18-5 | |
| Record name | 8-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

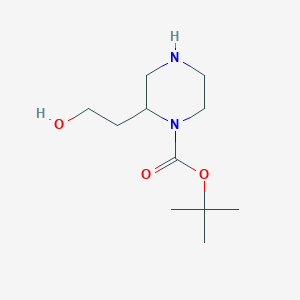

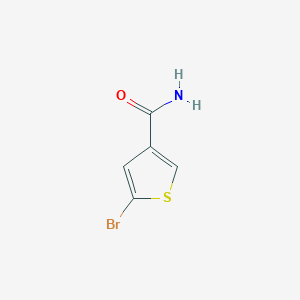
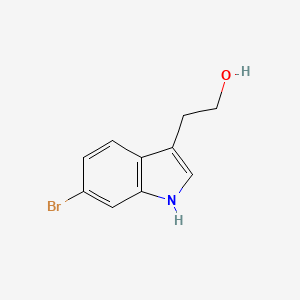
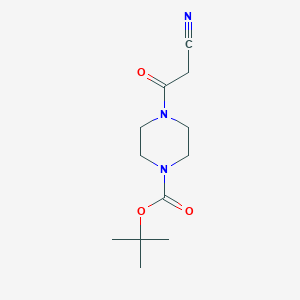
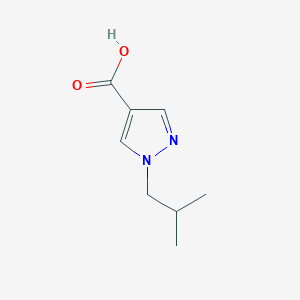
![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
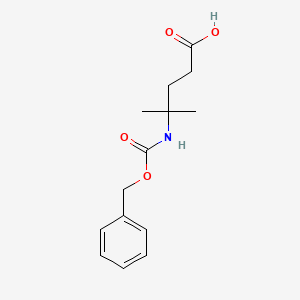


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)


